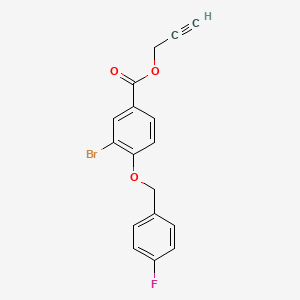![molecular formula C9H10N4O2 B13014565 Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B13014565.png)
Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate is a synthetic compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazine derivatives. This compound is structurally related to several biologically active molecules, including antiviral and anticancer agents. The unique bicyclic structure of pyrrolo[2,1-f][1,2,4]triazine imparts significant biological activity, making it a valuable scaffold in medicinal chemistry .
准备方法
The synthesis of Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate can be achieved through various synthetic routes. One common method involves the reaction of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine core. The synthetic methods can be classified into six distinct categories:
Synthesis from pyrrole derivatives: This involves the use of pyrrole as a starting material, which undergoes cyclization and functionalization to form the desired compound.
Synthesis via bromohydrazone: This method involves the formation of bromohydrazone intermediates, which are then cyclized to form the triazine ring.
Synthesis via formation of triazinium dicyanomethylide: This route involves the formation of triazinium intermediates, which undergo further reactions to yield the final product.
Multistep synthesis: This approach involves multiple steps, including the formation of key intermediates and their subsequent conversion to the target compound.
Transition metal-mediated synthesis: This method utilizes transition metal catalysts to facilitate the formation of the triazine ring.
Rearrangement of pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine intermediates to form the desired triazine compound.
化学反应分析
Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the triazine ring are replaced with other groups. Common reagents for substitution include halogens and nucleophiles.
科学研究应用
Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate has a wide range of scientific research applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of various biologically active molecules. Its unique structure makes it a useful building block for designing new compounds with potential therapeutic properties.
Biology: The compound has been studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. It has shown promising results in inhibiting the replication of certain viruses and the growth of cancer cells.
Medicine: Due to its biological activities, the compound is being explored as a potential drug candidate for the treatment of viral infections, cancer, and other diseases. It is also used as a reference compound in drug development studies.
Industry: The compound is used in the development of new materials and chemical processes. .
作用机制
The mechanism of action of Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit RNA-dependent RNA polymerase, an enzyme crucial for the replication of RNA viruses. By terminating the nascent viral RNA transcript prematurely, the compound effectively inhibits viral replication. Additionally, the compound may interact with other cellular targets, leading to its anticancer and antimicrobial activities .
相似化合物的比较
Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate is structurally similar to several other compounds, including:
Remdesivir: An antiviral drug used for the treatment of COVID-19. Both compounds share the pyrrolo[2,1-f][1,2,4]triazine core, which is crucial for their antiviral activity.
Brivanib alaninate: An anticancer drug that also contains the pyrrolo[2,1-f][1,2,4]triazine scaffold. This compound is used for the treatment of hepatocellular carcinoma.
BMS-690514: An EGFR inhibitor used in cancer therapy. It shares structural similarities with this compound and exhibits similar biological activities.
BMS-599626: Another EGFR inhibitor with a pyrrolo[2,1-f][1,2,4]triazine core, used in clinical trials for cancer treatment
属性
分子式 |
C9H10N4O2 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC 名称 |
methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate |
InChI |
InChI=1S/C9H10N4O2/c1-15-8(14)4-6-2-3-7-9(10)11-5-12-13(6)7/h2-3,5H,4H2,1H3,(H2,10,11,12) |
InChI 键 |
CDXALUSTXIWPNY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1=CC=C2N1N=CN=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl (1S,2S,5R)-6,6-dichloro-2-(hydroxymethyl)-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13014510.png)

![tert-Butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13014528.png)

![2-O-benzyl 7-O-tert-butyl 6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2,7-dicarboxylate](/img/structure/B13014540.png)


![(1S,5R,6R)-1-tert-Butoxycarbonylamino-6-fluoro-3-azabicyclo[3,3,0]octane](/img/structure/B13014553.png)

![3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B13014564.png)



